molecular formula C23H29N5O2 B10965269 N-(2,1,3-benzoxadiazol-4-yl)-2-[4-(4-tert-butylbenzyl)piperazin-1-yl]acetamide

N-(2,1,3-benzoxadiazol-4-yl)-2-[4-(4-tert-butylbenzyl)piperazin-1-yl]acetamide

Cat. No.: B10965269
M. Wt: 407.5 g/mol
InChI Key: PAKDXMCTYYHLLX-UHFFFAOYSA-N
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Description

N-(2,1,3-BENZOXADIAZOL-4-YL)-2-{4-[4-(2-METHYL-2-PROPANYL)BENZYL]-1-PIPERAZINYL}ACETAMIDE is a complex organic compound that features a benzoxadiazole moiety. This compound is notable for its applications in various scientific fields, particularly due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-BENZOXADIAZOL-4-YL)-2-{4-[4-(2-METHYL-2-PROPANYL)BENZYL]-1-PIPERAZINYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the benzoxadiazole core. This can be achieved by reacting 2-nitroaniline with a suitable reagent to form the benzoxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction conditions. The use of high-throughput screening methods can also aid in identifying the most effective catalysts and reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-BENZOXADIAZOL-4-YL)-2-{4-[4-(2-METHYL-2-PROPANYL)BENZYL]-1-PIPERAZINYL}ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the benzoxadiazole ring .

Scientific Research Applications

N-(2,1,3-BENZOXADIAZOL-4-YL)-2-{4-[4-(2-METHYL-2-PROPANYL)BENZYL]-1-PIPERAZINYL}ACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,1,3-BENZOXADIAZOL-4-YL)-2-{4-[4-(2-METHYL-2-PROPANYL)BENZYL]-1-PIPERAZINYL}ACETAMIDE involves its interaction with specific molecular targets. The benzoxadiazole moiety can interact with proteins and enzymes, altering their activity and affecting various cellular pathways. This compound may also act as a fluorescent marker, allowing for the visualization of specific biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,1,3-BENZOXADIAZOL-4-YL)-2-{4-[4-(2-METHYL-2-PROPANYL)BENZYL]-1-PIPERAZINYL}ACETAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to act as a fluorescent probe and its potential therapeutic applications set it apart from other similar compounds .

Properties

Molecular Formula

C23H29N5O2

Molecular Weight

407.5 g/mol

IUPAC Name

N-(2,1,3-benzoxadiazol-4-yl)-2-[4-[(4-tert-butylphenyl)methyl]piperazin-1-yl]acetamide

InChI

InChI=1S/C23H29N5O2/c1-23(2,3)18-9-7-17(8-10-18)15-27-11-13-28(14-12-27)16-21(29)24-19-5-4-6-20-22(19)26-30-25-20/h4-10H,11-16H2,1-3H3,(H,24,29)

InChI Key

PAKDXMCTYYHLLX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)CC(=O)NC3=CC=CC4=NON=C43

Origin of Product

United States

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